2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
2-amino-5-[3-(trifluoromethoxy)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-9-3-1-2-7(4-9)8-5-10(18)11(16)17-6-8/h1-6,18H,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTHBACCVYRBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to maximize yield and minimize costs. Additionally, purification processes such as crystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of pyridine compounds often exhibit notable biological activities, including:
- Antimicrobial Activity : Studies suggest that pyridine derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol have shown effectiveness against pathogens by disrupting bacterial cell membranes or inhibiting metabolic pathways .
- Anti-inflammatory Effects : Certain derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that some pyridine derivatives can block the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .
Agrochemical Applications
In agriculture, the compound is utilized as a precursor for the synthesis of crop protection products. Its trifluoromethyl group is particularly valuable in enhancing the efficacy of agrochemicals. Notable findings include:
- Development of New Agrochemicals : More than 20 new agrochemical products containing trifluoromethyl derivatives have received ISO common names, indicating their regulatory approval and market readiness.
- Pest Control : Compounds similar to this compound are employed in formulations aimed at protecting crops from pests, thereby improving agricultural yields.
Material Science Applications
The compound's unique properties also make it suitable for applications in material science:
- Organic Electronic Materials : It serves as a precursor for organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The presence of trifluoromethyl groups enhances the electronic properties of materials used in these applications.
- Corrosion Inhibition : Research indicates that this compound can act as a corrosion inhibitor in metal surface treatments, contributing to the longevity and durability of metal components.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural similarities with other pyridine derivatives featuring halogenated or trifluoromethyl/methoxy substituents. Key analogs include:
Key Observations :
- Trifluoromethoxy vs.
- Substituent Position: The placement of amino and hydroxyl groups on the pyridine ring (e.g., C2 and C3) significantly impacts hydrogen-bonding capacity, as seen in analogs like 3-methoxy-5-(trifluoromethyl)pyridin-2-amine .
Antimicrobial Activity
Ghorab et al. (2009) evaluated pyridine derivatives with chloro and trifluoromethyl groups, showing MIC values of 4–16 µg/mL against S. aureus and E. coli. The trifluoromethoxy group in the target compound may enhance membrane permeability, though direct activity data are pending .
Kinase Inhibition
Compounds like PF-06733804 (), which contains a trifluoromethoxy-phenylacetyl group, exhibit nanomolar inhibition of kinases such as JAK3. This suggests that the trifluoromethoxy-phenyl moiety in the target compound could similarly modulate kinase activity .
Biological Activity
2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is a compound of interest due to its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various molecules. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 270.21 g/mol
- LogP : 3.3, indicating moderate lipophilicity.
- Polar Surface Area : 68 Ų, which suggests potential for good bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 270.21 g/mol |
| LogP | 3.3 |
| Polar Surface Area | 68 Ų |
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The trifluoromethoxy group enhances the compound's ability to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways .
- Serotonin Uptake Inhibition : Similar compounds with trifluoromethyl groups have shown increased potency in inhibiting serotonin uptake, suggesting that this compound may also exhibit antidepressant-like effects .
- Antimicrobial Properties : There is emerging evidence that certain pyridine derivatives possess antimicrobial activity, potentially making this compound relevant in developing new antibiotics .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally related to this compound:
- Study on COX Inhibition : A recent study highlighted that derivatives with similar structures demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
- Antidepressant Activity : Research indicated that compounds with trifluoromethoxy substitutions exhibited enhanced binding affinity to serotonin transporters, suggesting a mechanism for potential antidepressant activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethoxy phenyl group to the pyridine core. For example, halogenated pyridine intermediates (e.g., 5-bromo-3-hydroxypyridine) can react with 3-(trifluoromethoxy)phenylboronic acid under inert conditions (N₂/Ar atmosphere) with a Pd(PPh₃)₄ catalyst. Post-functionalization steps, such as amination via Buchwald-Hartwig coupling or nucleophilic substitution, introduce the amino group. Critical parameters include temperature control (80–120°C), solvent selection (THF or DMF), and purification via column chromatography or recrystallization .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm. Mobile phases often involve acetonitrile/water gradients .
- Structural Confirmation : Employ NMR (¹H/¹³C/¹⁹F) to verify substituent positions and electronic environments. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR signals near -58 ppm. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (expected [M+H]+: ~315 g/mol). X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are synthesized .
Q. What are the recommended storage conditions and handling precautions to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation. The compound is hygroscopic; use desiccants like silica gel. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation (GHS Category 2B). In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice for persistent symptoms .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-density distribution, HOMO/LUMO energies, and Fukui indices to predict nucleophilic/electrophilic sites. For instance, the trifluoromethoxy group’s electron-withdrawing effect reduces electron density at the pyridine ring, enhancing susceptibility to electrophilic attacks. Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) optimization .
Q. What strategies are effective in resolving contradictory bioactivity data observed in different assay conditions?
- Methodological Answer :
- Assay Replication : Conduct dose-response curves (IC₅₀/EC₅₀) in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Solubility Optimization : Use co-solvents (DMSO ≤0.1%) or surfactants (Tween-80) to mitigate aggregation. Confirm solubility via dynamic light scattering (DLS).
- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
Q. How does the trifluoromethoxy substituent influence the compound’s interaction with biological targets, and what experimental approaches can elucidate this?
- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP ~2.5) and metabolic stability compared to methoxy analogs. To study its role:
- Isosteric Replacement : Synthesize analogs with -OCH₃ or -OCF₃ groups and compare binding affinities via surface plasmon resonance (SPR).
- Fluorine NMR : Monitor ¹⁹F chemical shift changes upon target protein binding to identify contact points.
- Free Energy Perturbation (FEP) : Computational simulations quantify binding energy differences between substituents, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
